[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol
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Overview
Description
[5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol is a complex organic compound featuring two 1,3-dioxolane rings and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol typically involves the formation of 1,3-dioxolane rings through the reaction of diols with aldehydes or ketones under acidic conditions. The phenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions. The hydroxymethyl group is usually added through a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve a multi-step synthesis process, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like PCC or KMnO4.
Reduction: The compound can undergo reduction reactions to form alcohols or alkanes using reducing agents like LiAlH4 or NaBH4.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound could be used to study enzyme interactions and metabolic pathways due to its structural similarity to certain biomolecules.
Medicine
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- [2-Phenyl-1,3-dioxolane]
- [5-(Hydroxymethyl)-2-phenyl-1,3-dioxolane]
- [2-Phenyl-1,3-dioxane]
Uniqueness
Compared to similar compounds, [5-[5-(Hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol features two 1,3-dioxolane rings, which can enhance its stability and reactivity. The presence of multiple functional groups allows for diverse chemical modifications and applications.
Properties
CAS No. |
35827-52-2 |
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Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[5-[5-(hydroxymethyl)-2-phenyl-1,3-dioxolan-4-yl]-2-phenyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-17(25-19(23-15)13-7-3-1-4-8-13)18-16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
InChI Key |
FRNYWYUVZQQBQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC(C(O2)C3C(OC(O3)C4=CC=CC=C4)CO)CO |
Origin of Product |
United States |
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